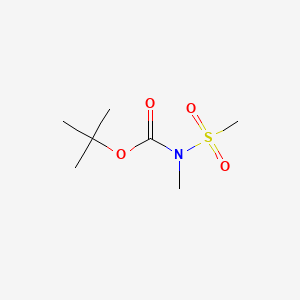
tert-Butyl (methanesulfonyl)methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (methanesulfonyl)methylcarbamate is a chemical compound with the molecular formula C7H15NO4S . It is related to tert-Butyl methylcarbamate, a compound that has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Molecular Structure Analysis
The molecular structure of tert-Butyl (methanesulfonyl)methylcarbamate can be represented by the InChI string InChI=1S/C6H13NO2/c1-6(2,3)9-5(8)7-4/h1-4H3, (H,7,8) . This indicates that the molecule consists of a carbamate group attached to a tert-butyl group and a methanesulfonyl group.
Aplicaciones Científicas De Investigación
Decomposition and Conversion in Cold Plasma Reactors
tert-Butyl (methanesulfonyl)methylcarbamate's related compound, Methyl tert-butyl ether (MTBE), is extensively used as an oxygenate and octane enhancer in gasoline. Its release into the environment has raised concerns. Studies have demonstrated the feasibility of applying radio frequency (RF) plasma reactors for decomposing and converting MTBE. This method, especially when hydrogen is added, shows potential for converting MTBE into simpler compounds like CH4, C2H4, C2H2, iso-butane, and iso-butene, highlighting a novel approach to dealing with environmental contaminants (Hsieh et al., 2011).
Environmental Behavior and Fate
Research on the environmental behavior and fate of MTBE, a compound related to tert-Butyl (methanesulfonyl)methylcarbamate, indicates its high solubility in water, weak sorption to subsurface solids, and general resistance to biodegradation in groundwater. This has led to MTBE becoming a significant groundwater contaminant. Studies suggest the need for effective management strategies to mitigate its presence in surface and groundwater, contributing to broader environmental protection efforts (Squillace et al., 1997).
Purification of Fuel Oxygenated Additives
The purification of fuel additives, specifically the separation of Methanol/Methyl Tert-butyl Ether (MTBE) via pervaporation, is a significant application area. This technique, leveraging various polymer membranes, has shown promise for highly selective separation of organic mixtures, addressing challenges in obtaining pure MTBE from catalytic synthesis processes. The development and optimization of membrane materials for this application offer pathways for more efficient fuel additive production (Pulyalina et al., 2020).
Biodegradation in Subsurface Environments
The fate of fuel oxygenates like MTBE in the subsurface is a critical area of study, given their environmental persistence. Research into microbial degradation of MTBE and its key intermediate, tert-butyl alcohol (TBA), under various redox conditions, has expanded our understanding of the potential for bioremediation strategies. These insights are crucial for developing effective methods to address contamination at gasoline-impacted sites, offering hope for mitigating the impact of such compounds on groundwater quality (Schmidt et al., 2004).
Propiedades
IUPAC Name |
tert-butyl N-methyl-N-methylsulfonylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4S/c1-7(2,3)12-6(9)8(4)13(5,10)11/h1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCCMPHACGIDKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726832 |
Source


|
| Record name | tert-Butyl (methanesulfonyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (methanesulfonyl)methylcarbamate | |
CAS RN |
894351-83-8 |
Source


|
| Record name | tert-Butyl (methanesulfonyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

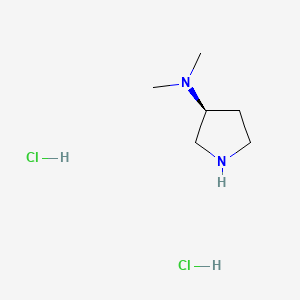
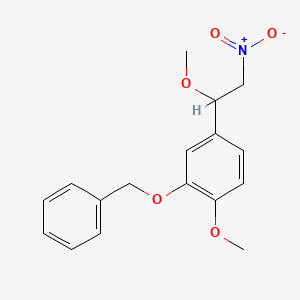
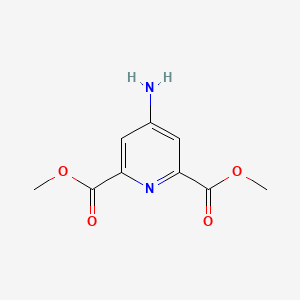
![Imidazo[1,2:2,3]pyrazolo[1,5-a]pyrimidine (9CI)](/img/no-structure.png)
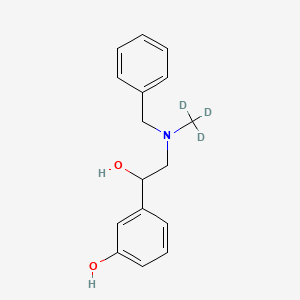
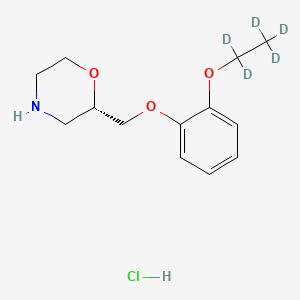
![2-[(Diethylamino)methyl]-4-nitrophenol-d10](/img/structure/B588070.png)
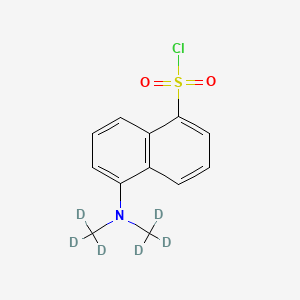
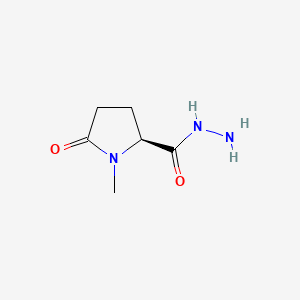
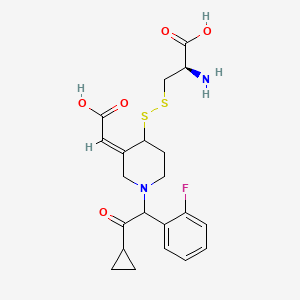
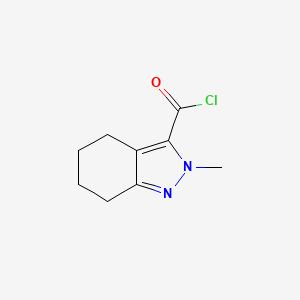
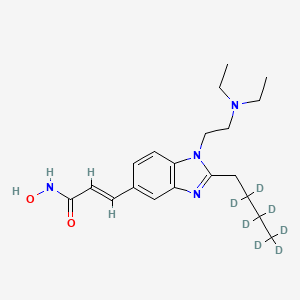
![2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester](/img/structure/B588082.png)